molecular formula C14H14FN7 B3036078 6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine CAS No. 338965-24-5

6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine

Cat. No.: B3036078
CAS No.: 338965-24-5
M. Wt: 299.31 g/mol
InChI Key: OIYHGPHUQRQKMN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 2-fluorobenzyl group at position 5, a 1H-1,2,4-triazole-linked methyl group at position 2, and amino groups at positions 4 and 4. The fluorinated aromatic moiety enhances lipophilicity and metabolic stability, while the triazole group contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for targeting enzymes or receptors requiring aromatic and heterocyclic recognition .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7/c15-11-4-2-1-3-9(11)5-10-13(16)20-12(21-14(10)17)6-22-8-18-7-19-22/h1-4,7-8H,5-6H2,(H4,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYHGPHUQRQKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)CN3C=NC=N3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134194
Record name 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338965-24-5
Record name 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338965-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine (CAS# 338965-24-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its molecular characteristics, biological activities, and relevant research findings.

  • Molecular Formula : C₁₄H₁₄FN₇
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 338965-24-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiproliferative effects against various cancer cell lines. The compound's structure incorporates a triazole and a pyrimidine moiety, which are known to influence its interaction with biological targets.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is suggested that the antiproliferative activity may not solely depend on inhibition of dihydrofolate reductase (DHFR), as seen in some related compounds . Instead, it may involve other pathways including DNA adduct formation and interaction with metabolic enzymes like cytochrome P450 .

Research Findings and Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Synthesis and Evaluation :
    • A study synthesized a range of fluorinated triazole derivatives and evaluated their antiproliferative effects. The highest activity was noted for compounds with specific substitutions that enhanced their binding affinity to target proteins involved in cancer proliferation .
  • Fluorinated Benzothiazoles :
    • Fluorinated benzothiazoles demonstrated potent antiproliferative activity without biphasic dose-response relationships, indicating a straightforward therapeutic potential. This suggests that modifications in chemical structure can significantly impact biological outcomes .
  • Urease Inhibition Studies :
    • Related studies on urease inhibitors showed that structural modifications led to varying degrees of enzyme inhibition and cytotoxicity profiles in cell lines. This highlights the importance of structural features in determining biological activity .

Data Table: Comparative Antiproliferative Activities

Compound NameStructure TypeCancer Cell Line TestedIC50 (µM)Reference
6-amino-5-(2-fluorobenzyl)-...Triazole-PyrimidineBreast CancerTBD
Fluorinated BenzothiazolesBenzothiazoleVarious<10
Triazolo[1,5-a][1,3,5]triazinesTriazole DerivativeLung CancerTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name (Source) Core Structure Fluorinated Group Heterocycle(s) Molecular Weight* Potential Target/Application
Target Compound Pyrimidine 2-Fluorobenzyl 1H-1,2,4-Triazole ~330 (estimated) Antifungal/Kinase inhibitor
6-[(2S,3R)-3-(2,4-Difluorophenyl)-...] (E2) Pyrimidine 2,4-Difluorophenyl 1H-1,2,4-Triazole ~440 (empirical) Antifungal (enhanced stereospecificity)
LY2784544 (E5) Imidazo[1,2-b]pyridazine 4-Chloro-2-fluorobenzyl Morpholine, pyrazole 469.94 JAK2 kinase inhibitor
Astemizole Derivative (E7) Benzimidazole 4-Fluorobenzyl Piperidine, pyrazole N/A Histamine H1 receptor antagonist
4-Amino-6-{[1-(3-Fluorobenzyl)-...] (E6) Pyrimidine 3-Fluorobenzyl 1H-1,2,4-Triazole, oxime ~550 (estimated) Anticancer (oxime enhances stability)

*Molecular weights are estimated based on empirical formulas or structural analogs where exact data is unavailable.

Key Comparisons:

Fluorinated Substituents :

  • The 2-fluorobenzyl group in the target compound offers moderate lipophilicity compared to 2,4-difluorophenyl (), which increases electron-withdrawing effects and may improve target binding . However, bulkier substituents (e.g., 4-chloro-2-fluorobenzyl in LY2784544) may enhance selectivity for kinases but reduce solubility .

Heterocyclic Moieties: The 1H-1,2,4-triazole in the target compound and ’s analog enables hydrogen bonding, critical for antifungal activity.

Core Structure: Pyrimidine (target compound) vs.

Stereochemistry :

  • The (2S,3R) configuration in ’s compound suggests stereospecific target interactions, whereas the target compound’s stereochemical data is unspecified, which may impact efficacy .

Biological Activity :

  • ’s oxime-containing pyrimidine derivative highlights how auxiliary groups (e.g., oxime) can stabilize compounds in vivo, a feature absent in the target compound but relevant for drug design .

Research Findings and Implications

  • Antifungal Potential: The triazole-pyrimidine scaffold aligns with known antifungals (e.g., fluconazole), but the 2-fluorobenzyl group may reduce cytochrome P450 inhibition compared to bulkier substituents .
  • Kinase Inhibition : Structural similarities to LY2784544 suggest possible kinase targets, though the absence of a morpholine group may limit solubility .
  • Synthetic Feasibility : highlights challenges in coupling fluorinated aromatics to pyrimidines, suggesting the target compound may require optimized coupling protocols .

Q & A

What are the established synthetic routes for 6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine, and what key intermediates are involved?

Basic Research Question
The compound is synthesized via multi-step routes involving pyrimidine and triazole building blocks. Key steps include:

  • Acylation and Amination : Acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with 2-fluorobenzoyl chloride, followed by amination to introduce the amino group at the pyrimidine C4 position .
  • Triazole Functionalization : Coupling of 1H-1,2,4-triazole via alkylation or nucleophilic substitution at the pyrimidine C2 position. For example, chloromethyl intermediates react with triazole under basic conditions .
  • Key Intermediates : Chloropyrimidine derivatives (e.g., 4,6-dichloropyrimidine) and triazole-thiols (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) are critical precursors .

Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Rigorous characterization requires:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, triazole CH2 at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C15H14FN7: 312.12) .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

How can researchers optimize the synthesis of this compound to improve yield and purity, considering reported challenges in acylation and amination steps?

Advanced Research Question
Methodological Recommendations :

  • Acylation Optimization : Use anhydrous conditions and catalysts like DMAP to enhance reactivity of 2-fluorobenzoyl chloride with pyrimidine intermediates .
  • Amination Selectivity : Employ controlled stoichiometry (e.g., NH3 in dioxane at 80°C) to minimize byproducts. Microwave-assisted synthesis reduces reaction time .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) isolates the target compound from unreacted triazole or benzyl derivatives .

What strategies are recommended for reconciling contradictory pharmacological data across different studies involving this compound?

Advanced Research Question
Data Contradiction Analysis :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Interference : Screen for metabolites (e.g., N-demethylated or fluorobenzyl-oxidized derivatives) that may alter activity .
  • Cross-Study Validation : Compare IC50 values against reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .

How does the introduction of the 2-fluorobenzyl group influence the compound's bioactivity compared to other benzyl derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Effects : The 2-fluorine enhances binding to hydrophobic pockets in kinase targets (e.g., EGFR) by reducing π-π stacking interference .
  • Metabolic Stability : Fluorination decreases oxidative metabolism at the benzyl position, improving plasma half-life compared to non-fluorinated analogs .
  • Comparative Data : In kinase inhibition assays, the 2-fluorobenzyl analog shows 3-fold higher potency than 4-fluorobenzyl derivatives due to steric alignment with active-site residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine
Reactant of Route 2
6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine

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